molecular formula C18H21F2N5OS B2778352 5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-74-3

5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2778352
CAS RN: 886910-74-3
M. Wt: 393.46
InChI Key: QQQNOVQYMYTFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H21F2N5OS and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Treatment of Chronic Myeloid Leukemia (CML)

Imatinib is a well-established therapeutic agent for treating chronic myeloid leukemia (CML) . It specifically inhibits the activity of tyrosine kinases, including the BCR-ABL fusion protein characteristic of CML. By targeting this abnormal kinase, Imatinib helps control the proliferation of leukemic cells, leading to improved patient outcomes .

Inhibition of Abelson Tyrosine Kinase (ABL)

Imatinib selectively binds to the inactive Abelson tyrosine kinase domain, which is crucial for the survival and growth of cancer cells. Through numerous hydrogen bonds and hydrophobic interactions, it disrupts the kinase’s function, making it an effective inhibitor in various malignancies .

Targeting Gastrointestinal Stromal Tumors (GISTs)

GISTs often harbor activating mutations in the KIT receptor tyrosine kinase. Imatinib has demonstrated remarkable efficacy in treating these tumors by inhibiting KIT signaling pathways. It stabilizes disease progression and improves overall survival in patients with advanced or metastatic GISTs .

Suppression of NF-κB Activation

Imatinib exhibits anti-inflammatory properties by inhibiting the IKKβ (IκB kinase β) pathway. This pathway plays a critical role in activating the transcription factor NF-κB, which regulates immune responses and cell survival. By blocking IKKβ, Imatinib blunts NF-κB activation, potentially impacting cancer cell growth and survival .

Investigating H-Bond Propensity

Structural studies have revealed that Imatinib forms extensive hydrogen-bonded networks in its crystal structure. Understanding its H-bond propensity contributes to drug design and optimization. Researchers have explored the intermolecular interactions that stabilize Imatinib’s conformation, providing insights for future drug development .

Crystallographic Studies

Researchers have characterized Imatinib’s crystal structures, including its freebase form. The extended conformation of Imatinib reveals intriguing interactions involving its amide, amine, and pyrimidine groups. These studies aid in understanding its solid-state properties and guide formulation strategies .

properties

IUPAC Name

5-[(3,4-difluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5OS/c1-3-14-21-18-25(22-14)17(26)16(27-18)15(24-8-6-23(2)7-9-24)11-4-5-12(19)13(20)10-11/h4-5,10,15,26H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQNOVQYMYTFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.